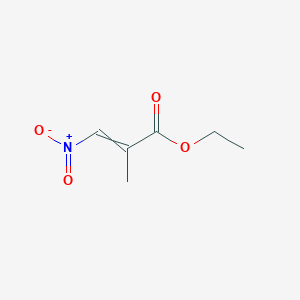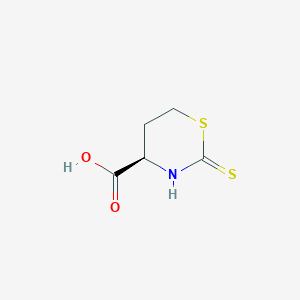
(R)-2-Thioxo-1,3-thiazinane-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Thioxo-1,3-thiazinane-4-carboxylic acid is a sulfur-containing heterocyclic compound It features a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Thioxo-1,3-thiazinane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiol with an amine in the presence of a carboxylic acid derivative. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of ®-2-Thioxo-1,3-thiazinane-4-carboxylic acid may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
®-2-Thioxo-1,3-thiazinane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) for esterification or carbodiimides for amide formation are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Esters, amides, and other functional derivatives.
科学研究应用
®-2-Thioxo-1,3-thiazinane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of ®-2-Thioxo-1,3-thiazinane-4-carboxylic acid involves its interaction with various molecular targets. The sulfur atom in the thiazinane ring can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. This interaction can affect various cellular pathways, including those involved in oxidative stress response and inflammation.
相似化合物的比较
Similar Compounds
Thiazolidine-4-carboxylic acid: Another sulfur-containing heterocycle with similar structural features.
2-Mercaptothiazoline: Contains a thiazoline ring and exhibits similar chemical reactivity.
Cysteine: An amino acid with a thiol group that can undergo similar chemical transformations.
Uniqueness
®-2-Thioxo-1,3-thiazinane-4-carboxylic acid is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C5H7NO2S2 |
|---|---|
分子量 |
177.2 g/mol |
IUPAC 名称 |
(4R)-2-sulfanylidene-1,3-thiazinane-4-carboxylic acid |
InChI |
InChI=1S/C5H7NO2S2/c7-4(8)3-1-2-10-5(9)6-3/h3H,1-2H2,(H,6,9)(H,7,8)/t3-/m1/s1 |
InChI 键 |
IHYDHJXGZPUNJS-GSVOUGTGSA-N |
手性 SMILES |
C1CSC(=S)N[C@H]1C(=O)O |
规范 SMILES |
C1CSC(=S)NC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


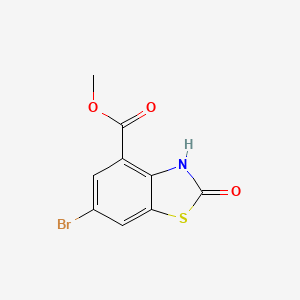
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15052217.png)
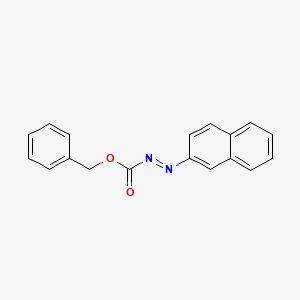
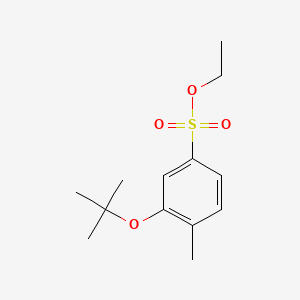
![5-[(1Z)-2-bromoethenyl]-2-methylpyridine](/img/structure/B15052225.png)
![5-Oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B15052226.png)
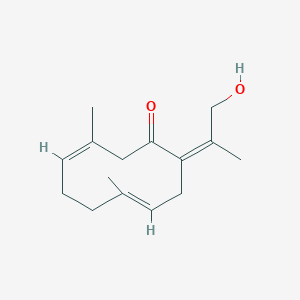

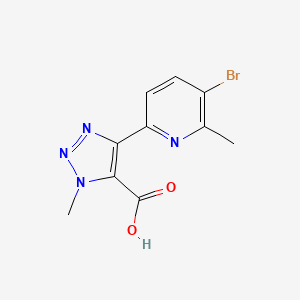
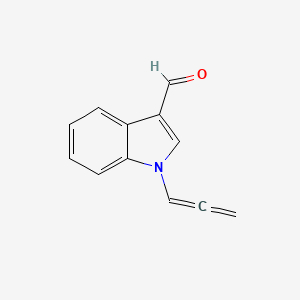

![1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethanol](/img/structure/B15052252.png)
